

Application Note: Comprehensive Characterization of 3-(2-Aminoethyl)benzoic acid hydrochloride

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Compound of Interest

Compound Name:	3-(2-Aminoethyl)benzoic acid hydrochloride
CAS No.:	66658-60-4
Cat. No.:	B1502922

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Introduction

3-(2-Aminoethyl)benzoic acid hydrochloride is a key building block in medicinal chemistry and drug development, valued for its bifunctional nature, possessing both a carboxylic acid and a primary amine.^[1] This structure allows for its incorporation into a wide array of molecules, including peptide mimics, receptor ligands, and other pharmacologically active compounds. The hydrochloride salt form enhances its solubility and stability, making it a versatile intermediate in pharmaceutical synthesis.^[1]

Given its importance, the unambiguous characterization of **3-(2-Aminoethyl)benzoic acid hydrochloride** is paramount to ensure the quality, purity, and consistency of starting materials in a research and development setting. This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties

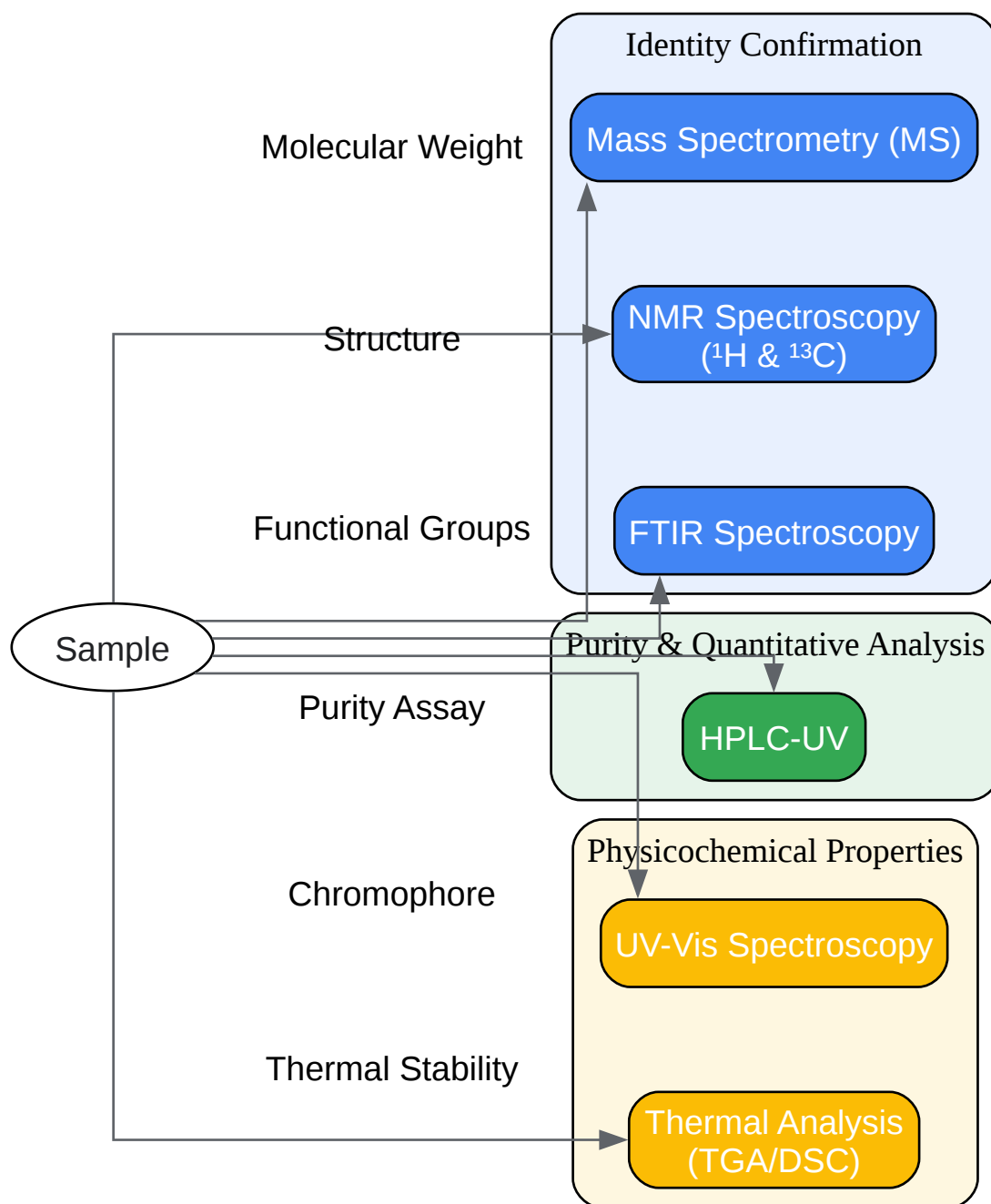
A foundational understanding of the physicochemical properties of **3-(2-Aminoethyl)benzoic acid hydrochloride** is essential for developing appropriate analytical methods.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ ClNO ₂	[2]
Molecular Weight	201.65 g/mol	[3]
Appearance	White to off-white crystalline powder	[4]
Solubility	Moderate solubility in water	[1][3]

The presence of both an acidic (carboxylic acid) and a basic (amino) group means the molecule's charge and, consequently, its behavior in solution are pH-dependent. The pKa values of the carboxylic acid and the amino group are critical parameters for developing separation methods like HPLC. While specific experimental pKa values for the 3-isomer are not readily available, they can be estimated based on similar structures like benzoic acid (pKa ≈ 4.2) and ethylamine (pKa ≈ 10.6).[5]

Analytical Characterization Workflow

A multi-technique approach is necessary for the comprehensive characterization of **3-(2-Aminoethyl)benzoic acid hydrochloride**. The following workflow ensures the confirmation of its identity, purity, and structural integrity.



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Caption: Integrated workflow for the characterization of **3-(2-Aminoethyl)benzoic acid hydrochloride**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC with UV detection is the gold standard for assessing the purity of small aromatic compounds. The method separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Development:

- **Column Choice:** A C18 column is selected for its hydrophobicity, which provides good retention for the aromatic ring of the analyte.
- **Mobile Phase:** A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is used. The buffer controls the ionization state of the analyte. An acidic pH (e.g., pH 2.5-3) is chosen to ensure the carboxylic acid is protonated and the amino group is protonated, leading to a single, well-defined species for sharp chromatographic peaks.^[6] Trifluoroacetic acid (TFA) is a common mobile phase modifier that also acts as an ion-pairing agent, further improving peak shape.
- **Detection:** The benzoic acid moiety contains a chromophore that absorbs UV light. The absorption maxima for benzoic acid are typically around 194 nm, 230 nm, and 274 nm.^[7] Detection at 230 nm or 274 nm is often preferred to avoid interference from common solvents at lower wavelengths.

Protocol: HPLC-UV Analysis

- **Instrumentation:**
 - HPLC system with a UV-Vis detector.
 - C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- **Reagents:**
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Trifluoroacetic acid (TFA).

- **3-(2-Aminoethyl)benzoic acid hydrochloride** reference standard.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 230 nm.
 - Injection Volume: 10 µL.
 - Gradient Program:

Time (min)	% Mobile Phase B
0	10
15	90
17	90
18	10

| 20 | 10 |

- Sample Preparation:
 - Accurately weigh and dissolve the sample and reference standard in the initial mobile phase (90% A: 10% B) to a concentration of approximately 1 mg/mL.
 - Filter the solutions through a 0.45 µm syringe filter before injection.
- Data Analysis:

- Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a direct measurement of the molecular weight of the analyte, confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

Rationale for Method:

- Ionization: ESI in positive ion mode is chosen because the amino group is readily protonated, forming a stable $[M+H]^+$ ion.
- Fragmentation: Collision-induced dissociation (CID) of the precursor ion can provide structural information. Expected fragmentation patterns for aminobenzoic acids include the loss of water, carbon monoxide, and cleavage of the ethylamino side chain.[\[4\]](#)[\[8\]](#)

Protocol: LC-MS Analysis

- Instrumentation:
 - Liquid chromatograph coupled to a mass spectrometer with an ESI source.
- LC Conditions: (Can be coupled with the HPLC method above)
- MS Conditions:
 - Ionization Mode: Positive ESI.
 - Scan Range: m/z 50-500.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 120 °C.

- Desolvation Temperature: 350 °C.
- Expected Results:
 - The primary ion observed will be the $[M+H]^+$ ion of the free base at m/z 166.1. The intact hydrochloride salt is not typically observed.

Ion	Calculated m/z
$[C_9H_{11}NO_2 + H]^+$	166.0863

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both 1H and ^{13}C NMR provide detailed information about the chemical environment of each atom.^[9]

Rationale for Spectral Interpretation:

- 1H NMR: The number of signals, their chemical shifts, integration, and multiplicity provide a complete picture of the proton environment. The aromatic protons will appear as a complex multiplet, while the ethyl chain protons will show distinct signals. The acidic proton of the carboxylic acid and the amine protons are often broad and may exchange with deuterated solvents.^[9]
- ^{13}C NMR: The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl).

Protocol: NMR Analysis

- Instrumentation:
 - NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:

- Dissolve 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (-COOH and -NH₃⁺).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition:
 - Acquire ¹H and ¹³C spectra according to standard instrument protocols.
- Expected Chemical Shifts (in DMSO-d₆):

Assignment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
-COOH	~12.0-13.0 (broad s)	~167-168
Aromatic C-H	~7.2-8.0 (m)	~125-135
Aromatic C-COOH	~130-132	
Aromatic C-CH ₂	~138-140	
-CH ₂ -Ar	~2.9-3.1 (t)	~33-35
-CH ₂ -NH ₃ ⁺	~3.1-3.3 (t)	~38-40
-NH ₃ ⁺	~8.0-8.5 (broad s)	-

Note: These are predicted values based on similar structures and may vary slightly.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale for Spectral Interpretation:

- -COOH group: A broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.[\[13\]](#)

- -NH_3^+ group: N-H stretching vibrations appear in the $\sim 2800\text{-}3200\text{ cm}^{-1}$ region (often overlapping with the O-H stretch) and bending vibrations around $1500\text{-}1600\text{ cm}^{-1}$.^[13]
- Aromatic Ring: C-H stretching just above 3000 cm^{-1} and C=C stretching in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Protocol: FTIR Analysis

- Instrumentation:
 - FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
- Sample Preparation:
 - Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
 - Collect the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Expected Characteristic Peaks:

Wavenumber (cm^{-1})	Assignment
$\sim 2500\text{-}3300$ (broad)	O-H stretch (carboxylic acid)
$\sim 2800\text{-}3200$ (broad)	N-H stretch (ammonium)
~ 3030	Aromatic C-H stretch
~ 1700	C=O stretch (carboxylic acid)
$\sim 1600, 1500$	N-H bend (ammonium) and Aromatic C=C stretch

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the chromophore.

Rationale: The benzene ring and the carboxylic acid group constitute the primary chromophore. The position of the absorption maxima can be influenced by the solvent and the pH, which affects the ionization state of the molecule.[\[14\]](#)[\[15\]](#)

Protocol: UV-Vis Analysis

- Instrumentation:
 - UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent (e.g., water or ethanol).
- Data Acquisition:
 - Scan the absorbance from 200 to 400 nm.
- Expected Results:
 - Absorption maxima are expected around 230 nm and 274 nm, characteristic of a substituted benzoic acid.[\[7\]](#)

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and decomposition profile of the compound.

Rationale:

- DSC: Can determine the melting point of the compound, which is a key physical property and an indicator of purity.
- TGA: Measures the change in mass as a function of temperature, indicating the onset of decomposition and the presence of any residual solvent or water.[\[16\]](#)

Protocol: Thermal Analysis

- Instrumentation:
 - TGA and DSC instruments.
- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample into an aluminum pan.
- Data Acquisition:
 - DSC: Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere.
 - TGA: Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere.
- Expected Results:
 - A sharp endotherm in the DSC thermogram corresponding to the melting point.
 - The TGA curve will show the temperature at which the compound begins to decompose.

Conclusion

The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of **3-(2-Aminoethyl)benzoic acid hydrochloride**. By employing a combination of chromatographic and spectroscopic methods, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

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